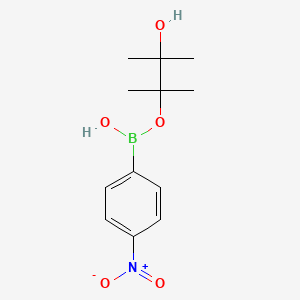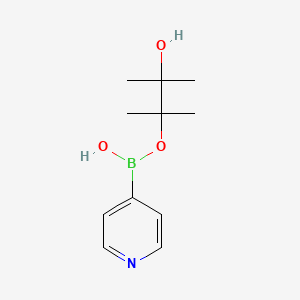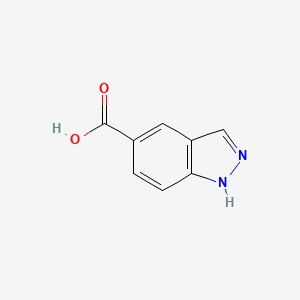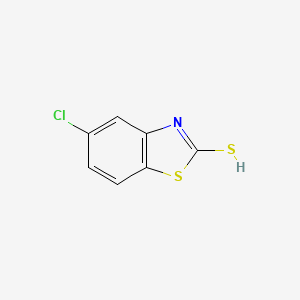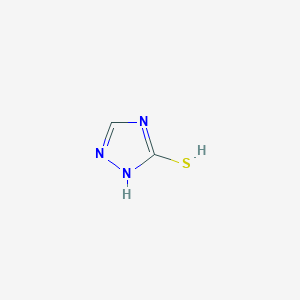
1H-1,2,4-triazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-5-thiol is a heterocyclic compound containing three nitrogen atoms and a sulfur atom within a five-membered ring structure. This compound is known for its versatile chemical properties and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiol group (-SH) imparts unique reactivity to the molecule, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or its derivatives. The reaction typically proceeds under reflux conditions, yielding the desired triazole-thiol compound. Another method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts, such as metal salts or organic bases, can enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents are preferred to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used as catalysts in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: this compound derivatives have shown promise as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers. It also finds applications in material science for developing novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-triazole-5-thiol varies depending on its application. In biological systems, the compound can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole: Known for its stability and use in click chemistry.
1H-1,2,4-Triazole-3-Thiol: Similar to 1H-1,2,4-triazole-5-thiol but with the thiol group at a different position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the thiol group at the 5-position, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
1H-1,2,4-triazole-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKYQYNPNMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-Dimethoxyphenyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722088.png)
![[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine](/img/structure/B7722098.png)
![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)

![8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B7722116.png)
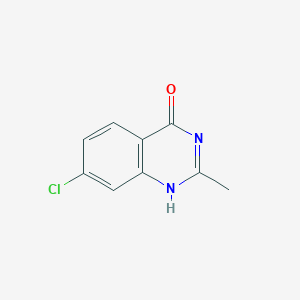

![2-[(benzylamino)methyl]-1H-quinazolin-4-one](/img/structure/B7722133.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B7722143.png)
